(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
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Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C24H20N2O6 . It is slightly soluble in water .
Molecular Structure Analysis
The molecular structure of this compound has been computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 432.4 g/mol . It is stored in a dry environment at room temperature .
Scientific Research Applications
Overview
The compound (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid, due to its complex structure and potential for functionalization, may have varied applications in scientific research. However, direct studies or reviews focusing on this specific compound and its applications in scientific research were not identified in the searched literature. Instead, this response will highlight the importance and applications of related chemical groups and functional moieties that share structural or functional similarities, providing insight into possible research applications and methodologies that could extend to the compound .
Biomedical Applications
The presence of nitrophenyl and carboxylic acid groups in molecules suggests potential for biomedical research, particularly in drug development and disease mechanism studies. Nitrophenyl derivatives have been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Carboxylic acid functional groups are pivotal in bioconjugation reactions, which are essential for developing targeted drug delivery systems. For instance, carboxylic acids can be used to link therapeutic agents to targeting ligands or to modify drug molecules to improve solubility and bioavailability (Hecht, 2002; Kiss et al., 2018).
Chemical Synthesis and Material Science
Compounds with complex functional groups like those in the queried compound are often subjects of synthetic chemistry research, focusing on novel synthetic pathways or improving existing methods for efficiency and selectivity. The fluorenyl moiety, for example, is a common protecting group in peptide synthesis, highlighting the relevance of such compounds in developing synthetic methodologies. Furthermore, these compounds can play a role in material science, particularly in creating novel polymers or functional materials with specific chemical, physical, or biological properties (Sevrain et al., 2017).
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRESTDPDCGPKNI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427507 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
507472-25-5 |
Source
|
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507472-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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